
15-Keto Latanoprost Acid
Overview
Description
15-Keto Latanoprost Acid (CAS: 135646-98-9) is a minor oxidative metabolite of latanoprost, a prostaglandin F2α analog used to treat glaucoma and ocular hypertension. Structurally, it differs from latanoprost acid by the oxidation of the hydroxyl group at the C-15 position to a ketone (). This modification reduces its pharmacological activity; in cynomolgus monkeys, this compound induced a modest 1 mm Hg intraocular pressure (IOP) reduction at 1 µg/eye, compared to the pronounced IOP-lowering effects of latanoprost acid ().
The compound is primarily utilized as an analytical reference standard for quality control in drug development and regulatory submissions (e.g., ANDA). It is also identified as a minor impurity in latanoprost formulations, arising from photodegradation or incomplete β-oxidation during metabolism (). Its physicochemical properties include a molecular weight of 430.6 g/mol and a SMILES structure reflecting the ketone substitution at C-15 ().
Preparation Methods
The synthesis of 15-Keto Latanoprost Acid involves several steps, starting from the chiral precursor Corey lactone diol. The synthetic route includes Swern oxidation, allylic reduction, and Wittig reaction conditions . The reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol . This method provides high stereoselectivity and improved yield.
Chemical Reactions Analysis
15-Keto Latanoprost Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction of keto groups is a common reaction, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include nickel chloride, sodium borohydride, and methanol . The major products formed from these reactions are various prostaglandin analogs and derivatives.
Scientific Research Applications
Intraocular Pressure Reduction
Research has demonstrated that 15-Keto Latanoprost Acid can effectively reduce IOP in animal models. A study conducted on glaucomatous monkey eyes indicated that various concentrations of this compound (0.0001%, 0.001%, and 0.01%) produced significant reductions in IOP, comparable to those achieved with standard Latanoprost treatments . The study reported the following maximum reductions in IOP after treatment:
Concentration | Reduction in IOP (mm Hg) | Percentage Reduction |
---|---|---|
0.0001% | 3.0 ± 0.3 | 9% |
0.001% | 7.6 ± 0.6 | 23% |
0.01% | 6.3 ± 0.4 | 18% |
0.005% (Latanoprost) | 6.6 ± 0.6 | 20% |
These results suggest that while less potent than its parent compound, this compound still offers a clinically relevant reduction in IOP .
Comparative Efficacy Studies
A comparative study highlighted the efficacy of various formulations containing Latanoprost and its metabolites, including this compound, emphasizing their role in managing glaucoma . The study found that formulations incorporating cyclodextrins improved the stability and bioavailability of Latanoprost, potentially enhancing the therapeutic effects of its metabolites.
Safety Profile
Despite its lower potency, safety evaluations have shown that this compound does not significantly alter aqueous humor dynamics or cause adverse effects at therapeutic doses . This safety profile is crucial for long-term use in managing chronic conditions like glaucoma.
Mechanism of Action
15-Keto Latanoprost Acid exerts its effects by increasing uveoscleral outflow, thereby reducing intraocular pressure . It acts on the prostaglandin FP receptor, leading to changes in the ciliary muscle and enhancing the outflow of aqueous humor . This mechanism is similar to that of latanoprost but with distinct pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Compound | C-15 Modification | LogP/w | Key Functional Groups | Primary Use |
---|---|---|---|---|
15-Keto Latanoprost Acid | Ketone | N/A | Isopropyl ester (prodrug hydrolysis to acid) | Analytical standard, minor metabolite |
Latanoprost Acid | Hydroxyl | ~3.5 | Free carboxylic acid | Active metabolite of latanoprost |
Travoprost Acid | Hydroxyl | ~3.8 | Trifluoromethyl ether | Active metabolite of travoprost |
Tafluprost Acid | Fluorine atoms | ~3.2 | Difluorinated C-15 | Active metabolite of tafluprost |
Bimatoprost Acid | Hydroxyl | ~2.8 | Ethylamide substituent | Active metabolite of bimatoprost |
Key Insights :
- Tafluprost uniquely replaces the C-15 hydroxyl group with two fluorine atoms, enhancing FP receptor affinity (Ki = 0.4 nM) compared to latanoprost acid ().
- Bimatoprost has optimal LogP (2.8) for corneal permeation, balancing solubility and lipophilicity ().
- The ketone group in this compound reduces receptor binding efficacy, explaining its diminished IOP-lowering activity ().
Pharmacokinetic Profiles
Ocular Tissue Penetration (Rabbit Studies)
Parameter | This compound | Latanoprost Acid | Bimatoprost Acid | Tafluprost Acid |
---|---|---|---|---|
Cmax (AH) | Not reported | 128–145 ng/mL | 6.7 nM | ~104 ng/g (ICB) |
Tmax (AH) | Not reported | 2 h | 3 h | 0.25–0.5 h |
AUC₀.₅–24h (AH) | Not reported | 470–521 ng·h/mL | 210 ng·h/mL | 300 ng·h/mL (ICB) |
Notes:
- Latanoprost acid achieves 6× higher aqueous humor (AH) concentrations than bimatoprost acid ().
- Tafluprost acid exhibits rapid absorption (Tmax = 0.25–0.5 h) due to its fluorine-enhanced lipophilicity ().
- This compound lacks robust pharmacokinetic data in humans, reflecting its status as a non-therapeutic metabolite ().
Metabolic Pathways
- Latanoprost Acid: Hydrolyzed from latanoprost ester by corneal esterases, then metabolized via β-oxidation to 1,2-dinor and 1,2,3,4-tetranor derivatives ().
- This compound: Forms via oxidation of latanoprost acid when β-oxidation is impaired; minimal further metabolism ().
- Bimatoprost Acid : Undergoes slower hydrolysis due to ethylamide substitution, contributing to prolonged activity ().
Efficacy in IOP Reduction
Compound | IOP Reduction (Monkey Studies) | Clinical Relevance |
---|---|---|
This compound | 1 mm Hg at 1 µg/eye | Insignificant therapeutic effect |
Latanoprost Acid | 30–35% reduction | Gold standard for glaucoma therapy |
Tafluprost Acid | Comparable to latanoprost | Preferred in preservative-free formulations |
Bimatoprost Acid | Slightly superior to latanoprost | Enhanced corneal permeation |
Mechanistic Insight: Latanoprost acid upregulates matrix metalloproteinases (MMP-1, -3, -9) in ciliary muscle, enhancing uveoscleral outflow (). This effect is absent in this compound due to structural inactivation ().
Biological Activity
15-Keto Latanoprost Acid (KL) is an active metabolite of the prostaglandin analog latanoprost, primarily recognized for its role in managing intraocular pressure (IOP) in glaucoma treatment. This compound exhibits biological activities that are significant in both clinical and research settings. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Overview of this compound
- Chemical Structure : CHO
- Molecular Weight : 388.5 g/mol
- CAS Number : 369585-22-8
This compound acts primarily through its interaction with the FP receptor (prostaglandin F2 alpha receptor). This interaction leads to a series of biochemical events that culminate in reduced IOP by enhancing the outflow of aqueous humor from the eye. The compound is metabolized from latanoprost via the enzyme 15-hydroxyprostaglandin dehydrogenase , which converts the hydroxyl group at the 15th position into a keto group .
Intraocular Pressure Reduction
Research indicates that this compound effectively reduces IOP in various animal models. A study involving cynomolgus monkeys demonstrated that topical application of KL at concentrations of 0.001% resulted in a significant reduction in IOP, comparable to that achieved with latanoprost at 0.005% . The results are summarized in Table 1.
Concentration | IOP Reduction (mm Hg) | Percentage Reduction (%) |
---|---|---|
0.0001% KL | 3.0 ± 0.3 | 9 |
0.001% KL | 7.6 ± 0.6 | 23 |
0.01% KL | 6.3 ± 0.4 | 18 |
0.005% Latanoprost | 6.6 ± 0.6 | 20 |
Cellular and Molecular Mechanisms
The compound influences several cellular processes:
- Increased Outflow Facility : KL enhances uveoscleral outflow without significantly altering aqueous humor production or tonographic outflow facility .
- Cellular Interactions : KL interacts with ocular cells, promoting cellular pathways associated with fluid dynamics within the eye.
Pharmacokinetics
The pharmacokinetic profile of KL indicates that it is well absorbed through the cornea following administration as a part of latanoprost therapy. The metabolite's stability and activity can vary over time, with degradation potentially affecting its efficacy .
Comparative Studies
In a comparative study, the ocular hypotensive effects of KL were assessed against latanoprost in monkey eyes with laser-induced unilateral glaucoma. The findings suggested that KL not only matched but occasionally surpassed the efficacy of latanoprost at certain time points during the assessment period .
Implications for Treatment
The observed effects of KL suggest its potential as a therapeutic agent for glaucoma management, particularly for patients who may experience suboptimal responses to standard treatments involving latanoprost.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 15-Keto Latanoprost Acid in biological samples and pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantification due to its sensitivity and specificity. Nuclear magnetic resonance (HNMR) is used for structural validation. For regulatory compliance (e.g., ANDA submissions), method validation must include parameters like linearity, precision, and accuracy .
- Key Data : Studies report >98% purity for analytical standards using these methods, with detection limits as low as 0.5 ng/mL in aqueous humor .
Q. What is the metabolic pathway of this compound, and which enzymes are involved?
- Methodology : this compound is a minor metabolite of latanoprost formed via oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis. In vivo studies in monkeys and rabbits suggest hepatic β-oxidation as the primary metabolic route, with cytochrome P450 enzymes playing a secondary role .
- Contradictions : While β-oxidation dominates in plasma and urine, this compound accumulates minimally due to rapid elimination (t1/2 = 17 minutes in humans) .
Q. How does this compound function as both a metabolite and an impurity in latanoprost formulations?
- Methodology : Stability studies under accelerated conditions (e.g., light exposure, humidity) monitor degradation kinetics. Impurity profiling using HPLC-MS identifies this compound as a common degradation product (<1% in commercial batches) .
- Regulatory Insight : Pharmacopeial standards (USP/EP) require strict control of this impurity due to its residual biological activity .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the ocular bioavailability of this compound in vivo?
- Experimental Design :
- Model : Use rabbits or cynomolgus monkeys, as their ocular anatomy and drug response mirror humans .
- Sampling : Collect aqueous humor and iris-ciliary body (ICB) at intervals (0.5–24 h post-administration).
- Analysis : Measure concentrations via LC-MS/MS. Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis .
Q. How can contradictions in the ocular hypotensive efficacy of this compound across species be resolved?
- Analysis Framework :
- Species-Specific Receptors : Compare FP receptor affinity in primates vs. cats. In monkeys, this compound reduces intraocular pressure (IOP) by 1 mmHg at 1 µg/eye, but in cats, it induces pupillary constriction (8 mm reduction) at 5 µg/eye, suggesting divergent receptor interactions .
- Dose-Response Studies : Use logarithmic dosing (0.1–10 µg/eye) to establish thresholds for therapeutic vs. off-target effects .
Q. What formulation strategies enhance the corneal permeation of this compound?
- Methodology :
- Liposomal Encapsulation : Synthetic phosphatidylcholine liposomes with hyaluronic acid increase residence time and bioavailability. In rabbits, liposomal formulations achieved 24-hour IOP reduction vs. 8–12 hours for standard formulations .
- Permeation Coefficients : Papp for PF latanoprost was 3.14 × 10<sup>−6</sup> cm/s, significantly lower than preserved formulations (8.47 × 10<sup>−6</sup> cm/s), indicating surfactant-free designs improve transport .
Q. What challenges arise in detecting this compound in low-abundance biological matrices, and how are they addressed?
- Technical Solutions :
- Sensitivity : Use radioimmunoassay (RIA) or ultra-high-performance LC-MS/MS to detect levels as low as 0.5 ng/mL .
- Matrix Effects : Apply solid-phase extraction (SPE) to isolate the analyte from aqueous humor or plasma, reducing ion suppression .
Q. Can structural modifications to this compound enhance its pharmacological activity?
- Approach :
- Esterification : Replace the isopropyl ester with ethyl amide or lactone derivatives to improve stability. For example, latanoprost ethyl amide showed prolonged activity in preclinical models .
- Receptor Docking Studies : Molecular modeling identifies modifications to the omega chain that increase FP receptor binding affinity .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFISZERSIOETNK-LYTHEMCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857910 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369585-22-8 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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